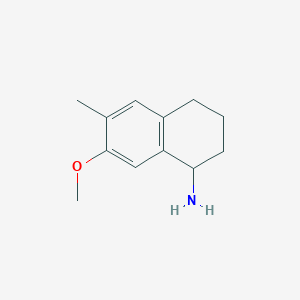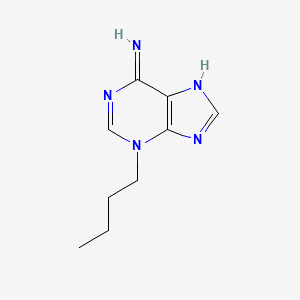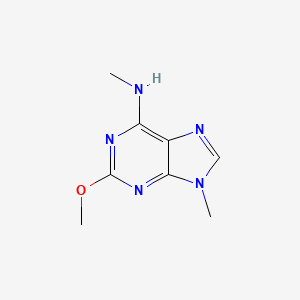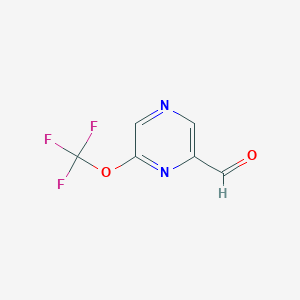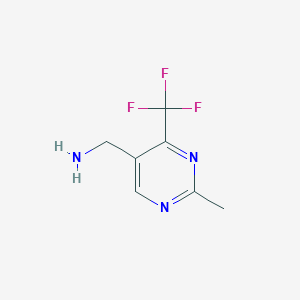
(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanamine is a chemical compound with the molecular formula C7H8F3N3 and a molecular weight of 191.15 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a methyl group at the 2-position, a trifluoromethyl group at the 4-position, and a methanamine group at the 5-position. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanamine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.
Introduction of Substituents: The methyl and trifluoromethyl groups are introduced through substitution reactions. For instance, the trifluoromethyl group can be introduced using trifluoromethylating agents like trifluoromethyl iodide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of (2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-(trifluoromethyl)pyrimidin-5-ylamine: Similar structure but lacks the methanamine group.
4-(Trifluoromethyl)pyrimidin-2-yl]methanamine: Similar structure but with different substitution patterns.
Uniqueness
(2-Methyl-4-(trifluoromethyl)pyrimidin-5-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
1368491-72-8 |
|---|---|
Formule moléculaire |
C7H8F3N3 |
Poids moléculaire |
191.15 g/mol |
Nom IUPAC |
[2-methyl-4-(trifluoromethyl)pyrimidin-5-yl]methanamine |
InChI |
InChI=1S/C7H8F3N3/c1-4-12-3-5(2-11)6(13-4)7(8,9)10/h3H,2,11H2,1H3 |
Clé InChI |
ADRJFLNSNOEYMC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C(=N1)C(F)(F)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,7-Dichloro-1H-imidazo[4,5-C]pyridine](/img/structure/B11905462.png)
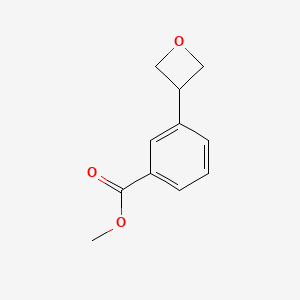
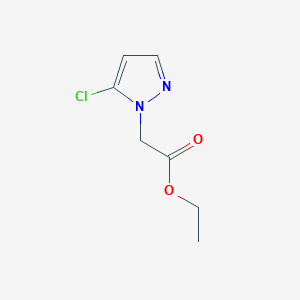
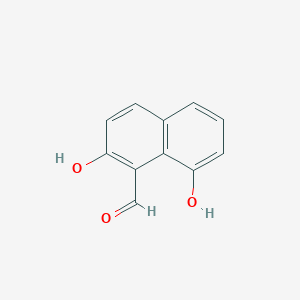
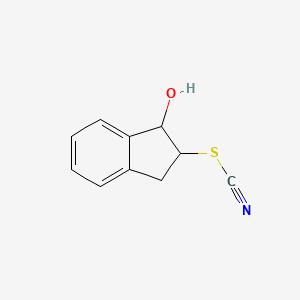
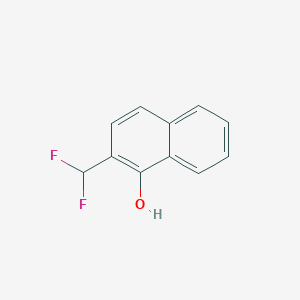
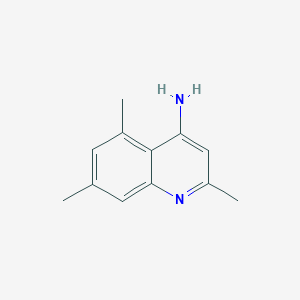
![(NZ)-N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine](/img/structure/B11905507.png)
